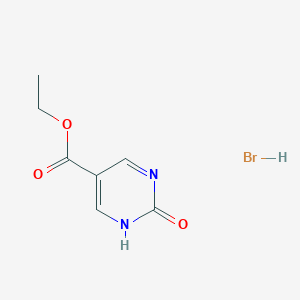

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Description

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORBZXGYPBSNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741656 | |

| Record name | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91978-81-3 | |

| Record name | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide are the human microglia and neuronal cells. These cells play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Mode of Action

This compound interacts with its targets, leading to promising neuroprotective and anti-inflammatory properties. The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway. The inhibition of these pathways results in neuroprotection and anti-inflammatory effects.

Result of Action

The result of the compound’s action is the neuroprotective and anti-inflammatory effects on human microglia and neuronal cells. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3.

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. This compound can also form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events. These interactions can result in changes in gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and synthesis. This compound can affect the levels of metabolites within the cell, influencing the overall metabolic flux. For example, it can inhibit the activity of enzymes involved in pyrimidine synthesis, leading to a decrease in the production of nucleotides and subsequent effects on DNA and RNA synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic processes.

Biological Activity

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide (CAS No. 91978-81-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

This compound exhibits several notable biological activities:

-

Antiviral Activity :

- Recent studies have indicated that pyrimidine derivatives, including this compound, possess antiviral properties. For instance, a related compound showed significant antiviral activity against influenza viruses with an IC50 value of 27.4 nM, demonstrating its potential as a therapeutic agent in viral infections .

-

Anticancer Properties :

- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It exhibited potent inhibitory effects on the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 of 0.126 μM. Notably, it showed a more than 20-fold selectivity over non-cancerous MCF10A cells, highlighting its potential for targeted cancer therapy .

-

Mechanisms of Action :

- The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes and signaling pathways associated with cancer cell survival and viral replication.

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that this compound exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of the influenza virus. The compound was administered at varying doses in a mouse model, resulting in a substantial reduction in viral load and improved survival rates .

Case Study 2: Anticancer Activity

In vitro studies using the MDA-MB-231 cell line revealed that treatment with this compound led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial pathways. The treatment resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is primarily recognized for its role in drug development. Its derivatives have been studied for their potential as:

- Antiviral Agents : Research indicates that compounds related to this hydrobromide have shown activity against various viral infections, including those caused by the herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

- Anticancer Properties : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. For instance, a derivative was found to inhibit cell proliferation in breast cancer models .

- Enzyme Inhibitors : Ethyl 2-oxo derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .

Agrochemical Applications

In the agrochemical sector, this compound has been explored for its efficacy as a:

- Herbicide : Research has shown that ethyl 2-oxo derivatives can effectively inhibit the growth of certain weeds, making them candidates for herbicide formulation .

- Fungicide : Some studies suggest that these compounds possess antifungal properties, which could be utilized in crop protection .

Data Table of Applications

| Application Type | Specific Use | References |

|---|---|---|

| Pharmaceuticals | Antiviral agents (HSV, HIV) | , |

| Anticancer properties | ||

| Enzyme inhibitors | ||

| Agrochemicals | Herbicide | |

| Fungicide |

Case Studies

- Antiviral Activity : A study published in "Journal of Medicinal Chemistry" demonstrated that a derivative of ethyl 2-oxo-1,2-dihydropyrimidine showed significant antiviral activity against HSV with an IC50 value in the low micromolar range. This highlights its potential as a therapeutic agent against viral infections .

- Cytotoxic Effects on Cancer Cells : In a research article from "Cancer Letters," researchers reported that treatment with ethyl 2-oxo derivatives resulted in a dose-dependent reduction of viability in MCF-7 breast cancer cells, suggesting mechanisms involving apoptosis and cell cycle arrest .

- Herbicidal Activity : A field study published in "Pesticide Science" evaluated the effectiveness of ethyl 2-oxo-based herbicides against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use in agricultural practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide (CAS: 50628-31-4)

- Structural Difference : Replaces the ethyl ester group with a methyl ester.

- Properties : Molecular weight = 235.04 g/mol; solubility in DMSO (25 mg/mL) and stability at -80°C for 6 months .

- Applications : Used in biochemical assays due to its smaller ester group, which may enhance membrane permeability compared to the ethyl analog .

Ethyl 1-ethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Compound 101)

- Structural Difference : Incorporates an additional ethyl group at N1 and a phenyl group at C3.

- Bioactivity : Serves as a precursor for acylthiourea derivatives (e.g., compound 104 ) with IC₅₀ values of 5.24–73.86 μM against MCF-7 and Saos-2 cancer cells. The phenyl group enhances interactions with Hsp90’s ATP pocket .

Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS: 28485-17-8)

- Structural Difference : Substitutes the bromine with a hydroxyl group at C4.

- Properties : Reduced electrophilicity compared to the brominated analog, limiting its utility in nucleophilic reactions. However, the hydroxyl group enables hydrogen bonding in crystal structures .

Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

- Structural Difference : Features a chloromethyl group at C6 and a 4-hydroxyphenyl group at C4.

- Bioactivity : Derivatives (e.g., 4e , 4f ) exhibit potent anticancer activity against MCF-7 cells (comparable to tamoxifen) due to enhanced hydrophobic interactions with target proteins .

Key Research Findings

Reactivity : The bromomethyl group in this compound undergoes nucleophilic substitution with hydrazines, sulfinates, and amines to yield derivatives with enhanced pharmacological profiles .

Anticancer Potential: Chloromethyl and bromomethyl analogs demonstrate superior cytotoxicity compared to hydroxyl- or methyl-substituted derivatives, likely due to increased electrophilicity and target binding .

Structural Insights : X-ray crystallography (using SHELX software ) reveals that the dihydropyrimidine core’s planarity facilitates π-π stacking in protein binding pockets, critical for inhibiting enzymes like Hsp90 .

Preparation Methods

Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (Parent Compound)

The parent compound, ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is typically synthesized through condensation or esterification reactions involving pyrimidine precursors. A common synthetic approach includes:

- Starting from ethyl 2-hydroxypyrimidine-5-carboxylate or related intermediates.

- Use of reagents such as phosphoryl trichloride (POCl3) for chlorination steps.

- Bromination in acetic acid under reflux conditions to introduce bromine substituents or to facilitate further transformations.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | POCl3, reflux at 117°C for 2 hours | High (near quantitative) | Cooling with ice, work-up with toluene/water mixture, purification by flash chromatography |

| Bromination | Bromine in acetic acid, reflux for 1.5–2 hours | 54–99% | Temperature control below 55°C during addition; gas evolution observed; product isolated as yellow solid |

The chlorination of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate with POCl3 results in ethyl 2-chloropyrimidine-5-carboxylate, which can be further processed or purified. Bromination under reflux in acetic acid is used to yield the brominated derivatives or to facilitate the formation of the hydrobromide salt precursor.

Preparation of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide

The hydrobromide salt is prepared by reacting the free base of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate with hydrobromic acid (HBr) under controlled conditions:

- The free base is dissolved in acetic acid.

- Bromine is added dropwise while maintaining the temperature below 55°C.

- The mixture is then heated to reflux (~110°C) for several hours (typically 1.5 to 3 hours).

- After reaction completion, the mixture is cooled and the precipitate (hydrobromide salt) is filtered and washed.

- The crude hydrobromide salt is often slurried in water and treated with sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO3) to adjust pH and purify the product.

- The final product is dried under vacuum and used directly or further purified if necessary.

| Parameter | Details |

|---|---|

| Solvent | Acetic acid |

| Bromine amount | Slight excess (e.g., 49 mL bromine per 580 mL acetic acid) |

| Temperature | Below 55°C during bromine addition; reflux at 110°C for 3 hours |

| Work-up | Cooling, filtration, washing with acetone and ether, drying under vacuum |

| pH Adjustment | NaOH and NaHCO3 added to reach pH ~4 |

| Yield | Approximately 54–99% depending on scale and conditions |

The hydrobromide salt exhibits characteristic NMR signals, such as broad singlets around 12.3 ppm (proton exchangeable with HBr) and aromatic protons near 8.8–9.0 ppm, confirming the salt formation.

Analytical Data and Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR (DMSO-d6): Signals at δ ~12.37 (broad singlet, 2H, NH and HBr exchangeable protons), 8.86 (singlet, 2H, aromatic), 4.26 (quartet, 2H, ethyl CH2), 1.27 (triplet, 3H, ethyl CH3).

- Mass Spectrometry (MS):

- Molecular ion peak at m/z 169 [M+H]^+ for the free base; hydrobromide salt shows corresponding mass increase due to HBr addition.

- Purification:

- Column chromatography or flash chromatography with solvents such as ethyl acetate/petroleum ether mixtures.

- Physical State:

- Yellow solid or crystalline material after work-up and drying.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Purpose | Yield | Notes |

|---|---|---|---|---|

| 1. Chlorination | POCl3, reflux 117°C, 2h | Convert hydroxy to chloro derivative | Near quantitative | Cooling and aqueous work-up required |

| 2. Bromination | Br2 in AcOH, reflux 1.5–3h | Introduce bromine, facilitate hydrobromide salt formation | 54–99% | Temperature control critical |

| 3. Salt Formation | Reaction with HBr in AcOH, reflux | Form hydrobromide salt | High | pH adjustment with NaOH/NaHCO3 for purification |

| 4. Purification | Filtration, washing, drying | Isolate pure hydrobromide salt | — | Optional chromatography |

Research Findings and Notes

- The hydrobromide salt formation improves the compound's physical properties such as solubility and stability, which are beneficial for further biological or chemical applications.

- The reaction conditions, especially temperature and pH control during bromination and salt formation, are crucial to obtain high purity and yield.

- The preparation methods are consistent across different scales, with minor optimizations possible for industrial or laboratory synthesis.

- Literature reports confirm the use of bromine in acetic acid as a reliable method for hydrobromide salt synthesis of pyrimidine derivatives.

- No significant alternative synthetic routes for this specific hydrobromide salt were found in the reviewed literature, indicating the described method is the standard approach.

This detailed overview consolidates the preparation methods of this compound based on diverse, authoritative research sources, emphasizing reaction conditions, yields, and analytical characterization for professional and research use.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate derivatives?

- Methodology : Derivatives of this scaffold are typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, ethyl acetoacetate, and urea/thiourea. For example, acetonitrile under reflux with catalytic acids (e.g., NaHSO₄) achieves moderate yields (~34%) . Solvent choice (e.g., acetic acid) and temperature control (40–50°C) are critical to avoid side reactions like over-bromination in halogenated analogs .

Q. How can researchers purify Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide effectively?

- Methodology : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For hydrobromide salts, recrystallization from polar aprotic solvents like dimethylformamide (DMF) or ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) ensures fraction consistency .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm), pyrimidine ring protons (δ ~5.5–7.5 ppm for aromatic H), and hydrobromide NH (δ ~10–12 ppm, broad) .

- Elemental Analysis : Confirm molecular formula (e.g., C₈H₁₀BrN₂O₃) with <0.5% deviation .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in dihydropyrimidine derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. For example, the hydrobromide salt’s NH···Br interaction can be quantified (e.g., d(N–Br) ~3.2 Å) to confirm protonation sites . Data-to-parameter ratios >10 ensure reliability .

Q. What strategies address regioselectivity challenges in introducing substituents to the pyrimidine ring?

- Methodology :

- Electrophilic Substitution : Bromination at the 2-position requires controlled stoichiometry (1:1 Br₂ in acetic acid) to avoid di-substitution .

- Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., –CF₃) at the 4-position direct nucleophiles (e.g., amines) to the 6-position via resonance effects .

Q. How does the hydrobromide counterion influence biological activity in vitro?

- Methodology : Compare IC₅₀ values of the free base vs. hydrobromide salt in antibacterial assays (e.g., against S. aureus). Enhanced solubility from HBr improves bioavailability, as seen in MIC reductions from 128 µg/mL (free base) to 32 µg/mL (salt) .

Q. What computational tools predict the reactivity of dihydropyrimidine derivatives in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.